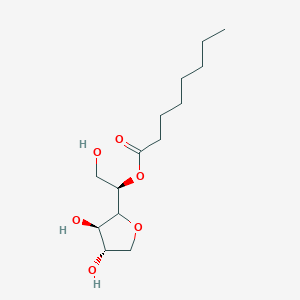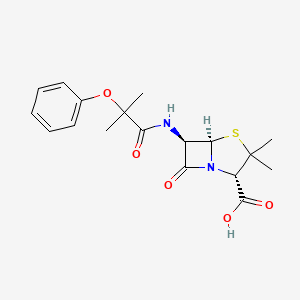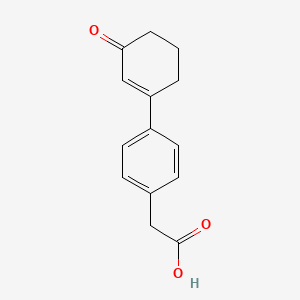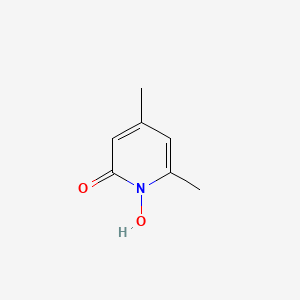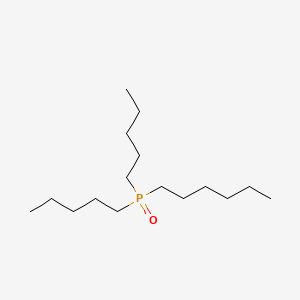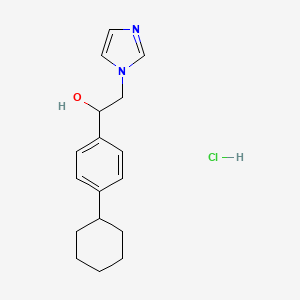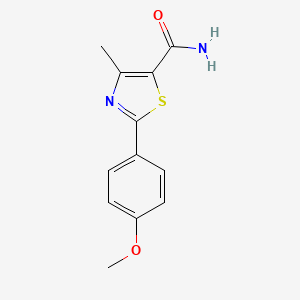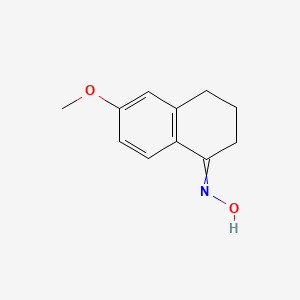
6-甲氧基-1-四氢萘酮肟
概述
描述
6-Methoxy-1-tetralone oxime is a compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of tetralone, which is a bicyclic organic compound that is widely used in the synthesis of various drugs and natural products.
科学研究应用
乙酰胆碱酯酶复活剂
肟类化合物,包括“6-甲氧基-1-四氢萘酮肟”,因其作为乙酰胆碱酯酶复活剂的重要作用而受到研究。 这些化合物被用作多种疾病的治疗剂,突出了它们在医学研究和药物应用中的重要性 .
杂环合成
“6-甲氧基-1-四氢萘酮肟”作为杂环骨架合成的灵活构建单元。 这些骨架对于开发各种含氮、硫和氧的杂环至关重要,这些杂环是许多药物的基础结构 .
化学合成
该化合物被用于化学合成过程,例如异丙基化,该过程涉及将异丙基引入芳香环中。 这种修饰可以导致具有潜在材料科学和化学研究应用的新化合物的产生 .
生命科学研究
科学家们在生命科学研究的各个领域中使用“6-甲氧基-1-四氢萘酮肟”。 这包括对细胞过程、生物系统的研究,以及作为生化分析中试剂的潜在用途 .
材料科学研究
在材料科学领域,“6-甲氧基-1-四氢萘酮肟”可用于探索新材料的性能或作为合成具有独特特性的新型材料的前体 .
专利申请
该化合物已在专利申请中提及,表明其在工业过程和开发可提高产量和效率的新合成方法中的潜在用途 .
治疗研究
对于肟类化合物,包括治疗像类风湿性关节炎这样的疾病的潜在治疗方法,也存在治疗应用方面的研究,展示了该化合物在生物医学研究中的相关性 .
作用机制
Target of Action
It has been found that similar compounds can interact with theserotonin (5-HT) system .
Mode of Action
It has been observed that similar compounds caninhibit the high-affinity uptake of serotonin (5-HT) and increase the potassium-evoked release of 5-HT . This suggests that 6-Methoxy-1-tetralone oxime might interact with its targets in a similar manner, altering the serotonin levels in the system.
Biochemical Pathways
Given its potential interaction with the serotonin system , it may influence pathways related to mood regulation, sleep, appetite, and other physiological processes that serotonin typically regulates.
Result of Action
Based on its potential interaction with the serotonin system , it might influence various physiological processes, including mood regulation, sleep, and appetite.
生化分析
Biochemical Properties
6-Methoxy-1-tetralone oxime plays a significant role in biochemical reactions, particularly in the formation of oximes and hydrazones. This compound interacts with various enzymes and proteins, influencing their activity and function. For instance, 6-Methoxy-1-tetralone oxime can act as a nucleophile, reacting with aldehydes and ketones to form stable oxime derivatives . This interaction is crucial in biochemical assays and synthetic applications, where the formation of oximes is a key step. Additionally, 6-Methoxy-1-tetralone oxime has been shown to interact with specific biomolecules, such as hydroxylamine, leading to the formation of oxime adducts .
Cellular Effects
The effects of 6-Methoxy-1-tetralone oxime on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 6-Methoxy-1-tetralone oxime can induce apoptosis in cancer cells by activating specific signaling pathways . Furthermore, it has been observed to affect the expression of genes involved in cell cycle regulation and metabolic processes, thereby altering cellular metabolism and promoting cell death in malignant cells .
Molecular Mechanism
The molecular mechanism of 6-Methoxy-1-tetralone oxime involves its interaction with biomolecules at the molecular level. This compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For example, 6-Methoxy-1-tetralone oxime can inhibit the activity of certain enzymes by forming stable oxime adducts, thereby preventing the enzyme from catalyzing its substrate . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methoxy-1-tetralone oxime can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that 6-Methoxy-1-tetralone oxime can have sustained effects on cellular function, with prolonged exposure leading to cumulative changes in cell signaling and metabolism . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 6-Methoxy-1-tetralone oxime vary with different dosages in animal models. At low doses, this compound can induce beneficial effects, such as apoptosis in cancer cells, without causing significant toxicity . At higher doses, 6-Methoxy-1-tetralone oxime can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
6-Methoxy-1-tetralone oxime is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with cellular components . The metabolic flux of 6-Methoxy-1-tetralone oxime can influence the levels of metabolites in cells, thereby affecting cellular metabolism and function .
Transport and Distribution
The transport and distribution of 6-Methoxy-1-tetralone oxime within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by solute carrier transporters, facilitating its uptake into cells . Once inside the cell, 6-Methoxy-1-tetralone oxime can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 6-Methoxy-1-tetralone oxime is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications . The localization of 6-Methoxy-1-tetralone oxime within these compartments can influence its interactions with biomolecules and its overall biochemical activity .
属性
IUPAC Name |
N-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-9-5-6-10-8(7-9)3-2-4-11(10)12-13/h5-7,13H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPLWBMPKVIAOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NO)CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80410648 | |
| Record name | 6-Methoxy-1-tetralone oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80410648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54951-36-9 | |
| Record name | 6-Methoxy-1-tetralone oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80410648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


